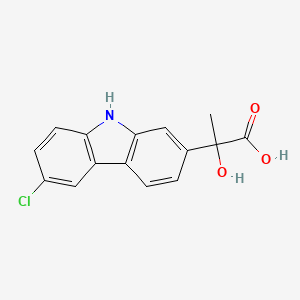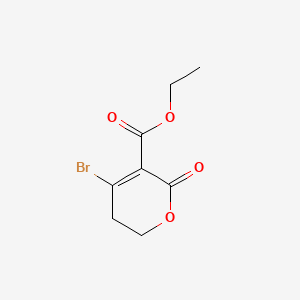
1,1,2-Trichloro-1-fluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloro-1-fluoropropane is a halogenated organic compound with the molecular formula C3H4Cl3F. It is a colorless liquid that is used in various industrial applications, particularly in the production of fluorinated organic compounds . This compound is known for its unique chemical properties, which make it valuable in both research and industrial settings.
Vorbereitungsmethoden
The synthesis of 1,1,2-Trichloro-1-fluoropropane typically involves halogenation reactions. One common method is the nucleophilic substitution reaction between 1,1,2,3-tetrachloropropene and a nucleophilic fluorinating reagent . This reaction is conducted under controlled conditions to ensure high yield and purity of the final product. Industrial production methods often involve similar halogenation processes, with careful control of reaction parameters to optimize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
1,1,2-Trichloro-1-fluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-1-fluoropropane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloro-1-fluoropropane involves its interaction with specific molecular targets. It can act as a halogenating agent, introducing halogen atoms into organic molecules. This process often involves the formation of reactive intermediates, which then react with target molecules to form the desired products . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloro-1-fluoropropane can be compared with other similar halogenated compounds, such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has similar halogenation properties but differs in its molecular structure and specific applications.
1,1,3-Trichloro-1-fluoropropane: Another closely related compound, used in similar industrial applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific halogenation pattern and its versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
421-41-0 |
|---|---|
Molekularformel |
C3H4Cl3F |
Molekulargewicht |
165.42 g/mol |
IUPAC-Name |
1,1,2-trichloro-1-fluoropropane |
InChI |
InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3 |
InChI-Schlüssel |
WLJAYGJMTFQRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)








![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)

![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)
